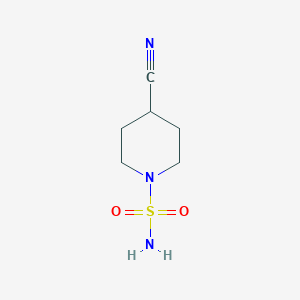
4-Cyanopiperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanopiperidine: (CAS number: 4395-98-6) is a chemical compound with the IUPAC name piperidine-4-carbonitrile. It is a secondary amine and belongs to the class of organonitrogen compounds. The molecular formula is C₆H₁₀N₂ .
This compound serves as an intermediate in the synthesis of various pharmaceutical substances, including antidepressants and anti-inflammatory drugs. Its versatility makes it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes::
- Another approach is the reaction of piperidine with acrylonitrile, followed by hydrolysis of the resulting nitrile .
4-Cyanopiperidine: can be synthesized through various routes. One common method involves the reaction of piperidine with cyanogen bromide or cyanogen chloride.
- Industrial production typically involves large-scale synthesis using the methods mentioned above.
- Precise reaction conditions and catalysts may vary depending on the specific process used.
Analyse Des Réactions Chimiques
Reactivity::
4-Cyanopiperidine: can undergo several types of reactions, including:
Hydrogenation: Using a hydrogen source (e.g., H₂ gas) and a suitable catalyst (e.g., palladium on carbon) for nitrile reduction.
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) for nitrile hydrolysis.
Alkylation: Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., NaOH).
Applications De Recherche Scientifique
Medicinal Chemistry: serves as a building block for designing novel drugs. It contributes to the synthesis of pharmaceuticals with diverse therapeutic properties.
Biological Studies: Researchers use it to explore biological pathways and evaluate potential drug candidates.
Industry: Its applications extend to the production of fine chemicals and intermediates.
Mécanisme D'action
- The exact mechanism of action for 4-Cyanopiperidine depends on the specific compound derived from it.
- It may interact with molecular targets (e.g., receptors, enzymes) relevant to its intended therapeutic effect.
Comparaison Avec Des Composés Similaires
- Its uniqueness lies in its role as a versatile intermediate in drug synthesis.
4-Cyanopiperidine: shares similarities with other piperidine derivatives, such as N-Boc-piperidine-4-carbonitrile (CAS number: 91419-52-2) .
Propriétés
Formule moléculaire |
C6H11N3O2S |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
4-cyanopiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c7-5-6-1-3-9(4-2-6)12(8,10)11/h6H,1-4H2,(H2,8,10,11) |
Clé InChI |
BWTKCSGZRSCFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C#N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


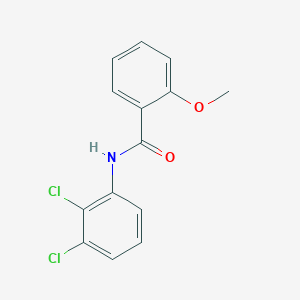
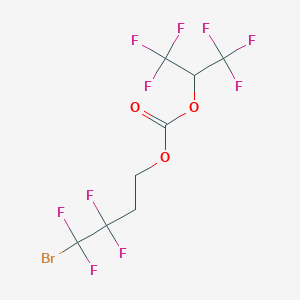
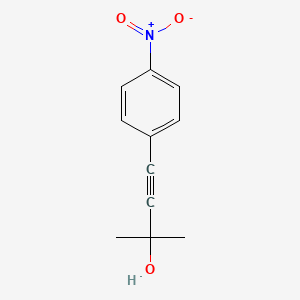
![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
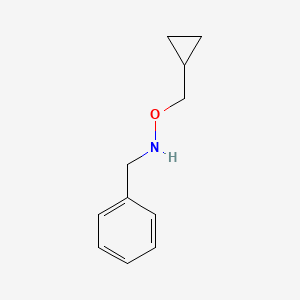
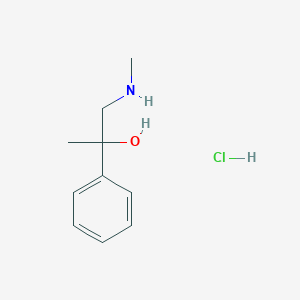
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
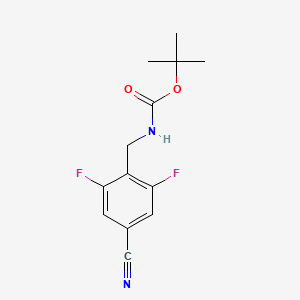
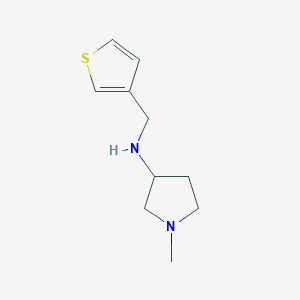

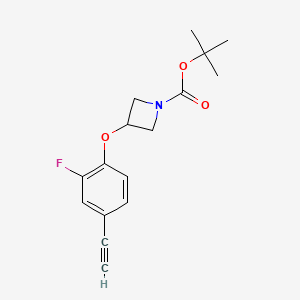
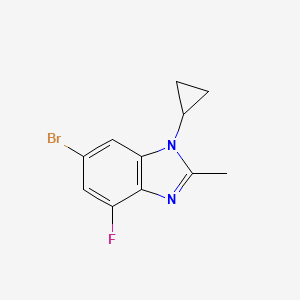
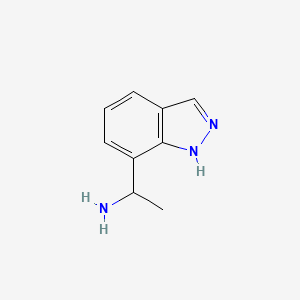
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
